N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a benzothiazole moiety substituted with an isopropyl (propan-2-yl) group at position 4 and an N-benzyl-methylamine group. The benzothiazole and pyrazole rings contribute to its planar structure, while the isopropyl group may enhance lipophilicity and steric bulk compared to analogs with nitro or methoxy substituents .
Properties
IUPAC Name |
N-benzyl-2-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15(2)17-10-7-11-19-20(17)24-22(28-19)26(14-16-8-5-4-6-9-16)21(27)18-12-13-23-25(18)3/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLZXDRMIKHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and subsequent functionalization to form the carboxamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- This difference could influence solubility and membrane permeability .
- Compound 74 () :
Features a 4-(pyrrolidin-1-yl)phenyl group on the benzothiazole ring, which adds basicity and hydrogen-bonding capability. The target compound’s isopropyl group lacks such polar interactions, possibly favoring hydrophobic binding pockets .
Carboxamide Linker Modifications
- The target compound’s simpler benzyl group may reduce steric hindrance, enhancing synthetic accessibility .
- N,N'-Bis(1,3-benzothiazol-2-yl)imidoformamide () :
Lacks the pyrazole ring but shares the benzothiazole motif. The absence of a carboxamide linker in this compound limits direct functional comparison but highlights structural diversity within benzothiazole derivatives .
Implications of Structural Differences
- Steric Effects : The benzyl group may reduce steric hindrance compared to bulkier substituents like biphenyl (), aiding synthetic scalability .
- Electronic Properties : Electron-donating groups (e.g., pyrrolidin-1-yl in ) could enhance binding to polar targets, whereas the isopropyl group favors hydrophobic interactions .
Biological Activity
N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₈N₄S
- Molecular Weight : 286.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structural Characteristics
The compound features:
- A pyrazole core, which is known for its role in various biological activities.
- A benzothiazole moiety that contributes to its pharmacological profiles.
- A carboxamide functional group that enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that this compound may possess similar antimicrobial potential.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines, indicating its potential as an anti-inflammatory agent . The IC50 values for these activities are in the nanomolar range, showcasing significant potency.
Enzyme Inhibition
This compound has been investigated as an inhibitor of various enzymes involved in inflammatory pathways. For example, it has shown promising results against p38 MAPK with an IC50 value of 53 nM . This inhibition could lead to reduced inflammation and pain in various conditions.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of the compound in a murine model of arthritis.
- Methodology : Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers.
- Results : Significant reduction in paw swelling and inflammatory cytokines was observed at doses above 10 mg/kg .
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against clinical isolates.
- Methodology : The compound was tested against a panel of bacterial strains using standard broth microdilution techniques.
- Results : The compound exhibited MIC values comparable to those of established antibiotics, indicating potential for development as an antimicrobial agent .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis of structurally analogous compounds (e.g., pyrazole-benzothiazole hybrids) typically involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalyst selection. For example, coupling reactions between pyrazole and benzothiazole moieties often use DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitutions . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from side products. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : To verify the integration of aromatic protons (e.g., benzothiazole C-H signals at δ 7.2–8.5 ppm) and methyl/isopropyl groups (δ 1.2–1.5 ppm for isopropyl CH₃) .
- LC-MS : To confirm molecular weight ([M+H]+ expected at m/z ~394.5 for C₂₁H₂₃N₅OS) and detect impurities .
- FT-IR : To identify carbonyl stretches (~1680 cm⁻¹ for carboxamide) and benzothiazole ring vibrations (~1600 cm⁻¹) .
Q. How can researchers design preliminary biological activity screens for this compound?
Prioritize assays aligned with the structural motifs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the benzothiazole’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM to assess therapeutic potential .
Advanced Research Questions
Q. What computational strategies can predict the binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole-pyrazole core and target proteins (e.g., SARS-CoV-2 Mpro or EGFR kinase). Key residues for hydrogen bonding (e.g., carboxamide with Asp or Glu) and hydrophobic contacts (isopropyl group with nonpolar pockets) should be analyzed .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on RMSD and ligand-protein interaction entropy .
Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s bioactivity?
- Core modifications : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl to test steric effects on target binding .
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to modulate electron density and solubility .
- Bioisosteric replacements : Substitute the benzothiazole with oxadiazole or thiadiazole to evaluate changes in potency .
Q. What experimental approaches resolve contradictions in observed vs. predicted activity data?
- Dose-response retesting : Repeat assays under varied conditions (pH, serum concentration) to confirm reproducibility .
- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains low observed activity .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- CRISPR knockout : Generate cell lines lacking putative targets (e.g., kinase X) to confirm on-target effects .
- Cellular thermal shift assays (CETSA) : Verify target engagement by measuring protein stability shifts post-treatment .
Methodological Notes
- Synthetic Challenges : The benzothiazole’s electron-deficient nature may hinder coupling reactions; consider Pd-catalyzed cross-coupling for improved efficiency .
- Data Interpretation : Conflicting spectral data (e.g., unexpected NMR splitting) may arise from rotamers; variable-temperature NMR can resolve this .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
